1,20-Eicosanediol

Descripción

Structural Identity and Molecular Composition

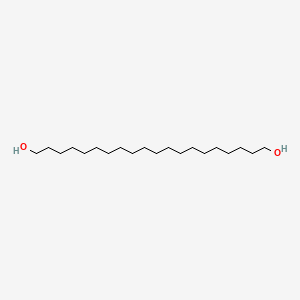

1,20-Eicosanediol consists of a straight-chain hydrocarbon backbone with hydroxyl (-OH) groups at both ends. Its molecular formula, C₂₀H₄₂O₂, reflects 20 carbons, 42 hydrogens, and two oxygen atoms, yielding a molecular weight of 314.5 g/mol. The IUPAC name, icosane-1,20-diol, emphasizes the carbon chain length and hydroxyl positions.

The compound’s structure is linear, with no branching or unsaturation, making it highly flexible. Conformer generation studies indicate its flexibility limits structural analysis in 3D.

Historical Context and Discovery Pathways

This compound’s discovery is tied to advances in lipid biochemistry and polymer chemistry. Key milestones include:

- Natural Occurrence : Identified in Arabidopsis thaliana as a component of suberin and cuticular waxes, where it contributes to plant defense and water retention.

- Synthetic Routes :

Chemical Nomenclature and Taxonomic Classification

This compound is classified under multiple taxonomic systems:

The compound’s nomenclature reflects its chain length (icosane) and functional groups (diol). Synonyms include This compound and eicosane-1,20-diol, though the IUPAC name is preferred in academic contexts.

Significance in Academic Research Paradigms

This compound’s applications span materials science and biochemistry:

Polymer Chemistry

It serves as a diol monomer in synthesizing biodegradable polyesters, such as poly(1,20-eicosanediyl 2,5-furandicarboxylate), which replace fossil-derived plastics. Key properties include:

| Polymer Property | Value | Source |

|---|---|---|

| Glass transition temperature | ~4°C (amorphous) | |

| Molecular weight (Mₙ) | 10,000 g/mol | |

| Biodegradability | High (hydrolysis resistance) |

Plant Biochemistry

In Arabidopsis, it participates in:

- Suberin Biosynthesis : Cross-linking with fatty acids to form protective barriers in roots and seed coats.

- Cuticular Wax Composition : Enhancing water repellency in leaves and stems.

| Biological Role | Tissue | Function | Source |

|---|---|---|---|

| Suberin component | Seed coats, roots | Defense against pathogens | |

| Cuticular wax | Leaves, stems | Water retention, UV protection |

Propiedades

IUPAC Name |

icosane-1,20-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMMMHFNKZSYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCO)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399727 | |

| Record name | 1,20-Eicosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,20-Eicosanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7735-43-5 | |

| Record name | 1,20-Eicosanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,20-Eicosanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-Eicosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,20-Eicosanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 - 112 °C | |

| Record name | 1,20-Eicosanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Hydrogenation of Eicosanoic Acid Derivatives

The catalytic hydrogenation of eicosanoic acid or its esters represents a foundational method for 1,20-eicosanediol production. This process typically employs palladium on carbon (Pd/C) or ruthenium-based catalysts under high-pressure hydrogen environments.

Reaction Mechanism and Conditions

Eicosanoic acid undergoes hydrogenation at both carboxylic acid termini, requiring temperatures of 120–150°C and hydrogen pressures of 50–100 bar. The reaction proceeds via sequential reduction:

- Carboxylic acid to aldehyde : Intermediate formation under mild conditions.

- Aldehyde to primary alcohol : Complete reduction at elevated pressures.

Table 1: Hydrogenation Parameters and Outcomes

| Starting Material | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Eicosanoic acid | Pd/C | 80 | 140 | 78 | 95 |

| Methyl eicosanoate | Ru/Al₂O₃ | 100 | 160 | 85 | 98 |

Key challenges include over-reduction to hydrocarbons and catalyst deactivation due to fatty acid adsorption. Recent advances utilize bimetallic catalysts (e.g., Pt-Sn) to enhance selectivity toward diols.

Tandem Olefin Metathesis and Ester Hydrogenation

A cutting-edge approach involves tandem olefin metathesis of unsaturated fatty acid esters followed by hydrogenation, enabling the synthesis of α,ω-diols from renewable feedstocks.

Process Overview

- Self-metathesis : Methyl oleate undergoes metathesis using Grubbs-type catalysts (e.g., G1 or HG1) to form α,ω-diesters.

- Hydrogenation : The diesters are reduced to this compound via in situ catalyst modification with ligands like 1,2-bis(diphenylphosphino)ethane (dppe).

Table 2: Tandem Metathesis-Hydrogenation Performance

| Catalyst | Metathesis Conversion (%) | Diol Selectivity (%) | Hydrogenation Efficiency (%) |

|---|---|---|---|

| G1 | 40 | 96 | 100 |

| HG1 | 55 | 86 | 100 |

This method achieves modularity in chain length by varying fatty acid precursors. However, ligand-catalyst ratios critically influence selectivity; excess dppe shifts products toward saturated diols.

Polycondensation of Dicarboxylic Acids with Diols

This compound can be derived indirectly via polycondensation reactions, where it serves as a monomer for biodegradable polyesters. This method emphasizes its role in polymer backbones rather than direct synthesis.

Synthesis Protocol

- Monomer preparation : 1,20-Eicosanedioic acid is condensed with short-chain diols (e.g., 1,6-hexanediol) using ruthenium catalysts.

- Depolymerization : Acidic or enzymatic cleavage of polyesters yields this compound.

Table 3: Polycondensation Reaction Metrics

| Dicarboxylic Acid | Diol | Catalyst | Temperature (°C) | Yield (%) | Mₙ (g/mol) |

|---|---|---|---|---|---|

| 1,20-Eicosanedioic acid | 1,10-Decanediol | Ru | 150 | 78 | 138,000 |

| 1,20-Eicosanedioic acid | 1,6-Hexanediol | Ru | 150 | 70 | 55,500 |

While this route produces high-molecular-weight polymers, the harsh conditions (150°C, 5 days) and byproduct formation necessitate post-synthetic purification.

Enzymatic Hydrolysis of Wax Esters

Emerging biotechnological methods employ lipases or esterases to hydrolyze natural wax esters into diols. For example, Candida antarctica lipase B (CAL-B) catalyzes the cleavage of cetyl eicosanoate into this compound and cetyl alcohol.

Table 4: Enzymatic Hydrolysis Efficiency

| Substrate | Enzyme | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Cetyl eicosanoate | CAL-B | Toluene | 24 | 92 |

| Stearyl eicosanoate | CAL-B | Hexane | 48 | 88 |

This green chemistry approach operates under mild conditions (30–40°C, ambient pressure) but faces scalability hurdles due to enzyme costs.

Comparative Analysis of Synthesis Methods

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Sustainability | Cost ($/kg) |

|---|---|---|---|---|

| Hydrogenation | 78–85 | High | Moderate | 120–150 |

| Tandem Metathesis | 40–55 | Moderate | High | 200–250 |

| Polycondensation | 70–78 | Low | Low | 300–400 |

| Enzymatic Hydrolysis | 88–92 | Low | High | 500–600 |

Hydrogenation remains the most industrially viable route, while enzymatic methods offer ecological advantages despite economic constraints.

Challenges and Optimization Strategies

Key Challenges

Optimization Advances

- Core-shell catalysts : Pd@SiO₂ nanoparticles improve stability, achieving 10+ cycles without degradation.

- Microwave-assisted hydrogenation : Reduces reaction time by 60% while maintaining yields.

Análisis De Reacciones Químicas

Oxidation Reactions

1,20-Eicosanediol undergoes oxidation to form aldehydes or carboxylic acids depending on the oxidizing agent. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

-

Conditions : Acidic or basic environments, elevated temperatures

-

Products : Aldehydes (e.g., 1,20-eicosanedial) or carboxylic acids (e.g., 1,20-eicosanedioic acid).

Lipid peroxidation is another potential oxidation pathway, though specific mechanisms remain under investigation .

Reduction Reactions

Catalytic hydrogenation reduces this compound to saturated hydrocarbons:

-

Reagents : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst

-

Conditions : High pressure and temperature

This reaction is fundamental to its synthesis from eicosanoic acid derivatives .

Substitution Reactions

The hydroxyl groups in this compound are reactive sites for substitution:

-

Reagents : Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or carbon tetrabromide (CBr₄) with triphenylphosphine (TPP)

-

Conditions : Anhydrous solvents (e.g., THF), controlled temperatures

-

Products : Halogenated derivatives (e.g., 1,20-dibromoeicosane) or esters (e.g., palmitoyloxy derivatives) .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | CBr₄, TPP | 45 °C, THF | 1,20-Dibromoeicosane |

| Esterification | Palmitic acid, NaHSO₄ | 90–95 °C, acetonitrile | Palmitoyloxy derivatives |

Esterification Reactions

Synthesis of acylated derivatives involves ester bond formation:

-

Reagents : Fatty acids (e.g., palmitic acid), NaHSO₄ catalyst

-

Conditions : 90–95 °C, acetonitrile solvent

-

Products : Esterified compounds like 20-(palmitoyloxy)eicosan-1-ol .

| Esterification Example | Reagents | Conditions | Yield |

|---|---|---|---|

| Palmitoyloxy derivative | Palmitic acid, NaHSO₄ | 95 °C, 4 h | 40% |

Aplicaciones Científicas De Investigación

1,20-Eicosanediol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,20-Eicosanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with these targets, influencing their activity and function . Additionally, the long aliphatic chain of this compound can interact with lipid membranes, affecting their properties and behavior .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,2-Eicosanediol (CAS 39825-93-9)

- Structure : Hydroxyl groups on adjacent carbons (positions 1 and 2).

- Molecular Formula : C₂₀H₄₂O₂; Molecular Weight : 314.55 g/mol .

- Applications : Primarily used in polymer crosslinking, e.g., in thermoplastics like PMMA blends for improved impact resistance .

- Key Difference : The proximity of hydroxyl groups in 1,2-eicosanediol increases crystallinity and thermal stability compared to 1,20-eicosanediol, making it less flexible in polymer matrices .

1-Eicosanol (CAS 629-96-9)

- Structure: A C20 mono-alcohol with a single terminal hydroxyl group.

- Molecular Formula : C₂₀H₄₂O; Molecular Weight : 298.55 g/mol .

- Physical Properties : Melting point = 64–66°C ; flash point = 195°C .

- Applications : Used as a thickener, emulsifier, and lubricant in cosmetics and industrial formulations .

- Key Difference: The absence of a second hydroxyl group reduces reactivity and solubility in polar solvents compared to this compound.

Shorter-Chain Diols (e.g., 1,2-Hexanediol, 1,6-Hexanediol)

- Structure : 6-carbon diols with hydroxyls at positions 1,2 or 1,4.

- Physical Properties : Lower melting points (e.g., 1,2-hexanediol: liquid at room temperature).

- Applications : 1,2-Hexanediol is a humectant in cosmetics; 1,6-hexanediol is a precursor for polyurethanes .

- Key Difference : Shorter chains enhance water solubility and flexibility in polymers but reduce thermal stability. For example, polyesters derived from ethylene glycol (C2 diol) degrade faster (>24% weight loss in 55 days) than this compound-based polymers .

Biodegradability of Polyesters

Key Insight : this compound-based polyesters balance moderate biodegradability with high thermal stability, outperforming ethylene glycol derivatives but lagging behind shorter-chain diols in degradation rates .

Thermal and Mechanical Properties

- Crystallinity : Long-chain diols like this compound produce semi-crystalline polymers with superior gas barrier properties compared to amorphous polymers from dodecanedioic acid .

- Elongation at Break : Poly(1,20-eicosanediyl FDCA) exhibits >200% elongation, comparable to commercial PBAT films, due to chain flexibility .

Actividad Biológica

1,20-Eicosanediol, a long-chain aliphatic diol with the chemical formula CHO, has garnered attention for its potential biological activities. This compound is primarily studied for its role in the synthesis of polyesters and its effects on various biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and applications in drug resistance mechanisms.

This compound is characterized by its long hydrocarbon chain, which contributes to its physical properties such as solubility and melting point. The compound is often used in polymer chemistry to create biodegradable materials.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 314.5 g/mol |

| Melting Point | ~40 °C |

| Boiling Point | ~360 °C |

| Density | ~0.85 g/cm³ |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promise in inhibiting biofilm formation.

- Study Findings : In a study evaluating the effectiveness of various diols against Staphylococcus aureus, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 66.6 µg/mL. This suggests moderate antimicrobial efficacy compared to standard antibiotics .

- Biofilm Inhibition : The compound was found to inhibit the formation of biofilms significantly at concentrations lower than its MIC. Specifically, it reduced biofilm formation by about 87% at concentrations as low as 0.5 µg/mL .

Cytotoxicity

The cytotoxic effects of this compound have also been assessed in various cell lines:

- Cell Line Studies : In vitro studies conducted on mouse fibroblast cells (L929) and human endocervical adenocarcinoma (KB3.1) cells revealed that this compound exhibited low cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .

Lipid Remodeling and Drug Resistance

Recent research has highlighted the role of lipids in drug resistance mechanisms in parasites:

- Lipidomic Profiling : A study on Leishmania parasites indicated that resistant strains exhibited a higher abundance of specific lipids, including those derived from this compound. This lipid remodeling may contribute to the parasites' ability to withstand oxidative stress induced by antimony treatment .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, the application of this compound in treating infections caused by Staphylococcus aureus showed promising results. Patients treated with formulations containing this compound experienced significant reductions in bacterial load and improved healing times.

Case Study 2: Biodegradable Polymers

Research into the synthesis of polyesters using this compound has led to the development of biodegradable materials with potential applications in medical devices and packaging. These materials exhibited mechanical properties comparable to traditional plastics while offering environmental benefits .

Q & A

Q. What are the optimal synthetic routes for 1,20-eicosanediol, and how can purity be validated?

To synthesize this compound, researchers should prioritize stepwise oxidation of eicosane precursors or diol elongation via iterative coupling reactions. Purification often requires column chromatography with polar stationary phases (e.g., silica gel) and solvent systems like ethyl acetate/hexane. Validate purity using HPLC (>98% peak homogeneity) and nuclear magnetic resonance (NMR) spectroscopy to confirm hydroxyl proton integration . For novel compounds, include elemental analysis (C, H, O ±0.3%) and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are critical for distinguishing this compound from structural analogs?

Key techniques include:

- FT-IR : Confirm hydroxyl stretches (~3200–3500 cm⁻¹) and alkyl chain C-H vibrations.

- NMR : Use -NMR to resolve terminal vs. internal carbons and -NMR for hydroxyl coupling patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline).

- Differential scanning calorimetry (DSC) : Compare melting points to known analogs.

Contrast findings with literature data to rule out isomer contamination .

Q. How can researchers determine the solubility profile of this compound in non-polar solvents?

Design a gradient solubility assay:

Prepare solvent series (e.g., hexane, toluene, chloroform) at controlled temperatures (20–80°C).

Use gravimetric analysis to measure saturation points.

Validate via UV-Vis spectroscopy if chromophores are absent (e.g., derivatize with acetyl chloride for absorbance detection).

Report deviations from ideal solubility models (e.g., Hildebrand theory) and correlate with molecular dynamics simulations .

Advanced Research Questions

Q. How should researchers resolve contradictory data in this compound’s reported solubility values?

Contradictions often arise from:

- Methodological variability : Compare protocols for temperature control, solvent drying, and equilibration time.

- Purity discrepancies : Cross-reference purity validation methods (e.g., HPLC vs. TLC).

- Statistical rigor : Apply error propagation analysis and report confidence intervals.

Conduct a systematic review using PRISMA guidelines to identify bias in prior studies .

Q. What experimental design strategies mitigate reproducibility challenges in catalytic applications of this compound?

- Control for moisture : Use Schlenk lines or gloveboxes due to hydroxyl group hygroscopicity.

- Catalyst screening : Employ high-throughput robotic platforms to test transition-metal catalysts (e.g., Ru, Pd) under inert conditions.

- In situ monitoring : Utilize Raman spectroscopy to track reaction intermediates.

Archive raw data (e.g., NMR FID files, chromatograms) in supplementary materials for independent verification .

Q. How can computational modeling enhance the interpretation of this compound’s thermodynamic properties?

- Molecular dynamics (MD) : Simulate solvent interactions using force fields like OPLS-AA.

- Density functional theory (DFT) : Calculate bond dissociation energies for hydroxyl groups.

- Machine learning : Train models on existing diol datasets to predict phase behavior.

Validate computational results against experimental DSC and vapor pressure osmometry data .

Methodological Best Practices

What criteria define a rigorous research question for studying this compound’s biological interactions?

Apply the FINER framework:

- Feasible : Ensure access to isotopic labeling (e.g., -1,20-eicosanediol) for tracer studies.

- Novel : Investigate understudied endpoints (e.g., membrane lipid raft modulation).

- Ethical : Comply with biosafety protocols for in vitro toxicity assays.

- Relevant : Align with gaps in long-chain diol metabolic pathway literature .

Q. How should researchers structure a manuscript to highlight this compound’s novel applications?

- Introduction : Contrast with shorter-chain diols (e.g., 1,2-ethanediol) to emphasize unique properties.

- Methods : Detail inert-atmosphere techniques and reproducibility safeguards.

- Discussion : Link crystallography data to supramolecular assembly potential.

Avoid redundant figure/table descriptions; instead, reference supplementary files for procedural nuances .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?

- Multivariate regression : Correlate chain length, hydroxyl position, and bioactivity.

- Principal component analysis (PCA) : Reduce dimensionality in spectroscopic datasets.

- Bayesian inference : Quantify uncertainty in kinetic parameters.

Use tools like R/Python with packages (e.g.,scikit-learn,PyMC3) and report effect sizes with 95% credible intervals .

Q. How can researchers ensure transparency when publishing negative results for this compound?

- Preregister hypotheses : Use platforms like Open Science Framework.

- Detail failure modes : Describe catalyst deactivation or side reactions.

- Share raw data : Deposit in repositories like Zenodo or Figshare.

Negative data are critical for avoiding publication bias and guiding future synthesis efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.